2-Fluoro-3-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Fluoro-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the linear formula FC6H3(CF3)COCl . It is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Synthesis Analysis
This compound can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors . The synthesis process often involves the condensation of aromatic acid chlorides .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride is represented by the SMILES stringFc1c(cccc1C(F)(F)F)C(Cl)=O
. The molecular weight of this compound is 226.56 . Physical And Chemical Properties Analysis
This compound has a boiling point of 193 °C and a density of 1.517 g/mL at 25 °C . It also has a refractive index of 1.472 .Scientific Research Applications
Synthesis of Ketoamide-Based Cathepsin S Inhibitors
2-Fluoro-3-(trifluoromethyl)benzoyl chloride: is utilized in the synthesis of ketoamide-based inhibitors for Cathepsin S, an enzyme implicated in various pathological processes . These inhibitors are highly potent and have potential therapeutic applications in treating diseases where Cathepsin S plays a role, such as autoimmune diseases and cancer.
Development of Fluorinated Pharmaceuticals
The compound serves as a building block in the creation of fluorinated pharmaceuticals . The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their biological activity, often leading to increased metabolic stability and bioavailability.
Preparation of Pyrazolo[1,5-a]pyrimidines
It is used in preparing intermediates required for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines . These compounds are of interest due to their diverse pharmacological properties, including antitumor, anti-inflammatory, and antiviral activities.
Safety and Hazards
Mechanism of Action
Target of Action
2-Fluoro-3-(trifluoromethyl)benzoyl chloride is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors . Cathepsin S is a cysteine protease involved in antigen presentation and other cellular processes.
properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)4-2-1-3-5(6(4)10)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKGRFSGIOOYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372140 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
CAS RN |
208173-19-7 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208173-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FLUORO-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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